1-(3-Aminoquinolin-2-yl)ethanone
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Overview
Description
1-(3-Aminoquinolin-2-yl)ethanone is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound this compound is characterized by the presence of an amino group at the third position and an ethanone group at the second position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Aminoquinolin-2-yl)ethanone can be synthesized through various synthetic routes. One common method involves the reaction of 3-aminoquinoline with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminoquinolin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.
Reduction: Reduction of the ethanone group can yield 1-(3-Aminoquinolin-2-yl)ethanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinoline-2,3-dione derivatives.
Reduction: 1-(3-Aminoquinolin-2-yl)ethanol.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
1-(3-Aminoquinolin-2-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(3-Aminoquinolin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-(3-Aminoquinolin-2-yl)ethanone can be compared with other similar compounds, such as:
3-Acetylquinoline: Similar in structure but lacks the amino group at the third position.
1-(6-Amino-2-methyl-4-phenylquinolin-3-yl)ethanone: Contains additional substituents on the quinoline ring, leading to different biological activities.
Quinoline-2,3-dione derivatives: Formed through the oxidation of this compound and have distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C11H10N2O |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-(3-aminoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C11H10N2O/c1-7(14)11-9(12)6-8-4-2-3-5-10(8)13-11/h2-6H,12H2,1H3 |
InChI Key |
UZALJLURVMYRJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2C=C1N |
Origin of Product |
United States |
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